Cyclooctane, isocyano-
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Overview
Description
Cyclooctane, isocyano- is a fascinating compound belonging to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure Cyclooctane, isocyano- is characterized by an eight-membered carbon ring with an isocyano group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooctane, isocyano- can be synthesized through several methods. One common approach involves the dimerization of butadiene, catalyzed by nickel (0) complexes such as nickel bis(cyclooctadiene). This process yields 1,5-cyclooctadiene, which can be further hydrogenated to produce cyclooctane . The isocyano group can then be introduced through reactions involving isocyanides.
Industrial Production Methods
In industrial settings, the production of cyclooctane, isocyano- often involves high-pressure and high-temperature conditions to ensure efficient synthesis. Catalysts play a crucial role in promoting the reactions and achieving high yields. The Wurtz reaction, which involves treating 1,8-dibromooctane with sodium in ether, is another method used in laboratory settings .
Chemical Reactions Analysis
Types of Reactions
Cyclooctane, isocyano- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclooctanone and other oxidation products.
Reduction: Reduction reactions can convert cyclooctane, isocyano- to its corresponding amine derivatives.
Substitution: The isocyano group can participate in substitution reactions, leading to the formation of various substituted cyclooctane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogens (chlorine, bromine) and other electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions include cyclooctanone, cyclooctylamine, and various substituted cyclooctane derivatives .
Scientific Research Applications
Cyclooctane, isocyano- has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying the properties of cyclic hydrocarbons and ring strain.
Biology: Its derivatives are used in the synthesis of pharmaceuticals and bioactive molecules.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes
Mechanism of Action
The mechanism of action of cyclooctane, isocyano- involves its interaction with molecular targets and pathways. The isocyano group can coordinate with metal atoms, forming stable complexes. This property is exploited in various catalytic processes and coordination chemistry . Additionally, the compound can inhibit bacterial pathogens by covalently targeting essential metabolic enzymes, such as FabF and GlmS, involved in fatty acid biosynthesis and the hexosamine pathway .
Comparison with Similar Compounds
Cyclooctane, isocyano- can be compared with other cycloalkanes and isocyanides:
Cyclohexane: A six-membered ring with less ring strain compared to cyclooctane.
Cycloheptane: A seven-membered ring with intermediate ring strain.
Cyclononane: A nine-membered ring with more ring strain than cyclooctane
Cyclooctane, isocyano- is unique due to its eight-membered ring structure and the presence of the isocyano group, which imparts distinct chemical reactivity and coordination properties.
Conclusion
Cyclooctane, isocyano- is a compound of significant interest in various scientific fields due to its unique structural properties and versatile applications
Properties
CAS No. |
499207-71-5 |
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Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
isocyanocyclooctane |
InChI |
InChI=1S/C9H15N/c1-10-9-7-5-3-2-4-6-8-9/h9H,2-8H2 |
InChI Key |
DVMHIFDFXZJEMD-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[N+]C1CCCCCCC1 |
Origin of Product |
United States |
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